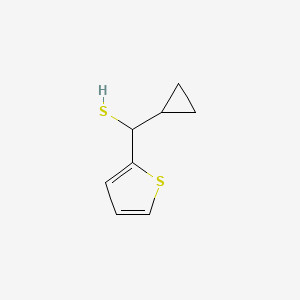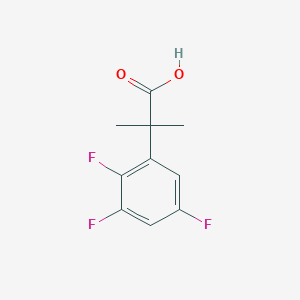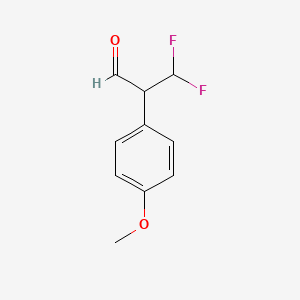
3,3-Difluoro-2-(4-methoxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-(4-methoxyphenyl)propanal is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(4-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-(4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-2-(4-methoxyphenyl)propanoic acid.
Reduction: 3,3-Difluoro-2-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: Research has explored its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 3,3-Difluoro-2-(4-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,3-Difluoro-2-(4-methoxyphenyl)propanal is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
3,3-difluoro-2-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3 |
Clave InChI |
RBJXSBSVNSMWNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


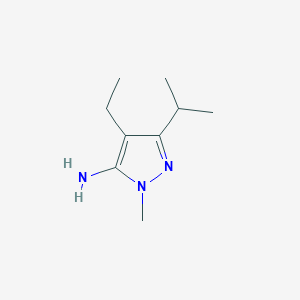
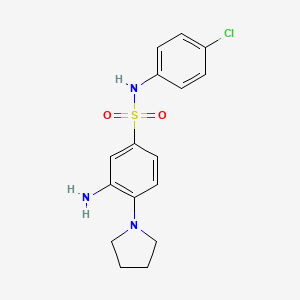

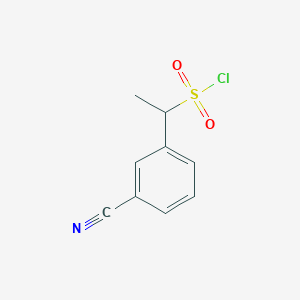
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

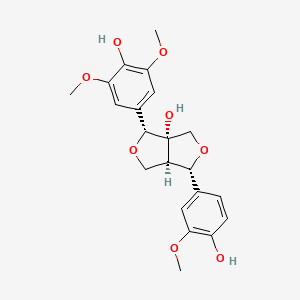
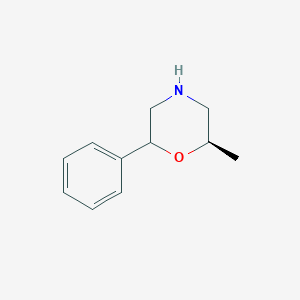
amine](/img/structure/B13069369.png)

![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
